(2R)-2-[(2-azaniumylacetyl)amino]-3-methylbutanoate
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Overview
Description
The compound with the identifier “(2R)-2-[(2-azaniumylacetyl)amino]-3-methylbutanoate” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2R)-2-[(2-azaniumylacetyl)amino]-3-methylbutanoate involves several synthetic routes, each with specific reaction conditions. Common methods include:
Carbonization and Sulfonation: This method involves the carbonization of a suitable precursor material followed by sulfonation using agents such as sulfuric acid or chlorosulfonic acid.
Hydrothermal Methods: These methods involve the use of high-temperature and high-pressure conditions to synthesize the compound from its precursors.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale carbonization and sulfonation processes. These methods are optimized for efficiency and yield, ensuring the consistent production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(2-azaniumylacetyl)amino]-3-methylbutanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
(2R)-2-[(2-azaniumylacetyl)amino]-3-methylbutanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of (2R)-2-[(2-azaniumylacetyl)amino]-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses . The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-2-[(2-azaniumylacetyl)amino]-3-methylbutanoate include other carbon-based solid acids and sulfonated materials . These compounds share similar chemical structures and properties but may differ in their specific applications and effects .
Uniqueness
This compound is unique due to its specific chemical structure and the particular methods used for its synthesis and modification . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(2R)-2-[(2-azaniumylacetyl)amino]-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKYPAFSDFAEPH-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)[O-])NC(=O)C[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)[O-])NC(=O)C[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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